molecular formula C10H11NO3S B13817806 2-(3-Nitrophenyl)-1,3-oxathiane CAS No. 42526-59-0

2-(3-Nitrophenyl)-1,3-oxathiane

Cat. No.: B13817806
CAS No.: 42526-59-0
M. Wt: 225.27 g/mol
InChI Key: VPJPYNIJEIUSBE-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1,3-oxathiane is an organic compound that belongs to the class of heterocyclic compounds It contains a six-membered ring with one oxygen and one sulfur atom, along with a nitrophenyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1,3-oxathiane typically involves the reaction of 3-nitrobenzaldehyde with 1,3-propanedithiol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the oxathiane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1,3-oxathiane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitrophenyl)-1,3-oxathiane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1,3-oxathiane and its derivatives often involves interactions with biological molecules. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfur and oxygen atoms in the oxathiane ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitrophenyl)-1,3-dithiane: Similar structure but with two sulfur atoms in the ring.

    2-(3-Nitrophenyl)-1,3-oxathiolane: A five-membered ring analog.

    2-(3-Nitrophenyl)-1,3-oxazolidine: Contains a nitrogen atom in place of sulfur.

Uniqueness

2-(3-Nitrophenyl)-1,3-oxathiane is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical reactivity and potential biological activity. The combination of these heteroatoms allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

42526-59-0

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(3-nitrophenyl)-1,3-oxathiane

InChI

InChI=1S/C10H11NO3S/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2

InChI Key

VPJPYNIJEIUSBE-UHFFFAOYSA-N

Canonical SMILES

C1COC(SC1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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